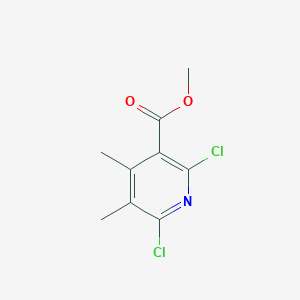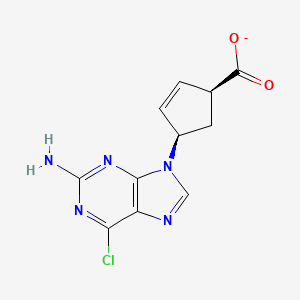![molecular formula C16H22O5 B11756165 1'-Methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde](/img/structure/B11756165.png)
1'-Methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Methyl-3’-oxospiro[1,3-dioxolane-2,6’-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzofbenzofuran]-9’-carbaldehyde is a complex organic compound featuring a spirocyclic structure
Preparation Methods
The synthesis of 1’-Methyl-3’-oxospiro[1,3-dioxolane-2,6’-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzofbenzofuran]-9’-carbaldehyde typically involves multiple steps, starting with the formation of the dioxolane ring through acetalization of aldehydes or ketalization of ketones with ethylene glycol . The spirocyclic structure is then introduced through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. Industrial production methods may employ optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the ring’s substituents under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-Methyl-3’-oxospiro[1,3-dioxolane-2,6’-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzofbenzofuran]-9’-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxolane ring and carbaldehyde group can form hydrogen bonds or covalent bonds with these targets, influencing their activity and pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic or industrial applications.
Comparison with Similar Compounds
Similar compounds include other spirocyclic dioxolanes and benzofurans. Compared to these, 1’-Methyl-3’-oxospiro[1,3-dioxolane-2,6’-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzofbenzofuran]-9’-carbaldehyde is unique due to its specific arrangement of functional groups and the presence of both a dioxolane ring and a carbaldehyde group
Properties
Molecular Formula |
C16H22O5 |
|---|---|
Molecular Weight |
294.34 g/mol |
IUPAC Name |
1'-methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde |
InChI |
InChI=1S/C16H22O5/c1-9-14-12(15(18)21-9)6-10-7-16(19-4-5-20-16)3-2-11(10)13(14)8-17/h8-14H,2-7H2,1H3 |
InChI Key |
NMEXOZUNSUBUJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(CC3CC4(CCC3C2C=O)OCCO4)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11756089.png)
![ethyl N'-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride](/img/structure/B11756103.png)
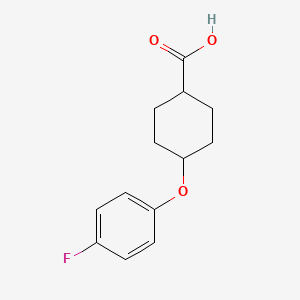
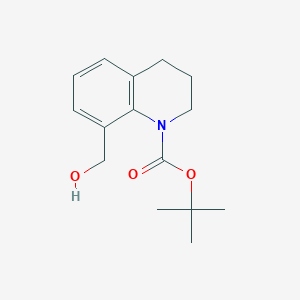
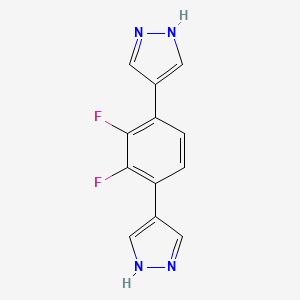


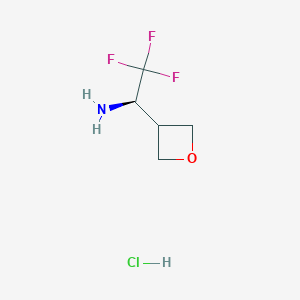
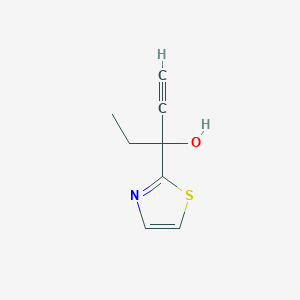
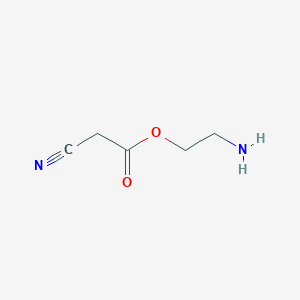
![1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]-](/img/structure/B11756141.png)
![(5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol](/img/structure/B11756144.png)
